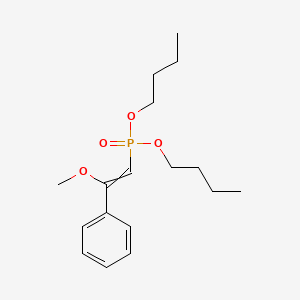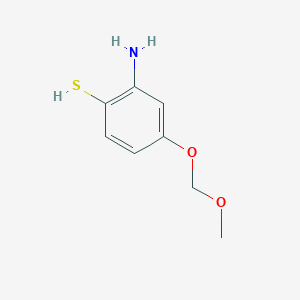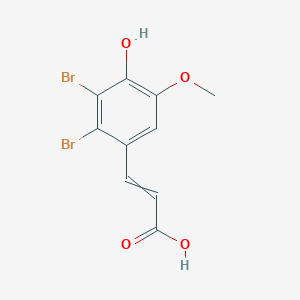
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propenoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor, such as 4-hydroxy-5-methoxybenzaldehyde, followed by a series of reactions to introduce the propenoic acid side chain. The bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenoic acid side chain can be reduced to form a saturated carboxylic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2,3-Dibromo-4-oxo-5-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the phenolic hydroxyl group can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dibromo-4-hydroxyphenyl)prop-2-enoic acid
- 3-(2,4-Dihydroxy-5-methoxyphenyl)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is unique due to the specific positions of the bromine atoms and the presence of both hydroxyl and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61223-34-5 |
|---|---|
Molecular Formula |
C10H8Br2O4 |
Molecular Weight |
351.98 g/mol |
IUPAC Name |
3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O4/c1-16-6-4-5(2-3-7(13)14)8(11)9(12)10(6)15/h2-4,15H,1H3,(H,13,14) |
InChI Key |
ZJGHCJFPWLCJEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)

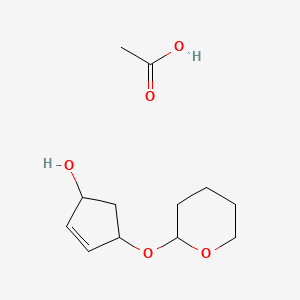
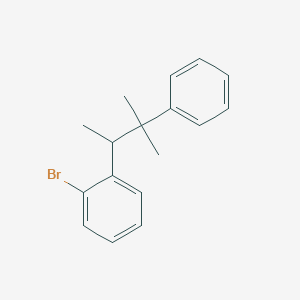
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)

![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
